1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid is a complex organic compound that plays a significant role in various chemical and biological applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a piperidine ring structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid typically involves several steps:
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Synthetic Routes and Reaction Conditions
- The initial step often involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
- Subsequent steps may include the introduction of the hydroxy group and the formation of the piperidine ring through cyclization reactions under controlled conditions .
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Industrial Production Methods
- Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group .
- These methods are designed to enhance the scalability and reproducibility of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
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Types of Reactions
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the piperidine ring or other functional groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
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Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol are typically used for Boc deprotection.
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Major Products Formed
- The major products depend on the specific reactions and conditions employed. For example, Boc deprotection yields the free amine, which can be further functionalized.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid has diverse applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
- Serves as a protecting group for amines in multi-step organic synthesis .
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Biology
- Utilized in the synthesis of peptide-based drugs and biomolecules.
- Acts as a precursor for the development of enzyme inhibitors and receptor modulators.
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Medicine
- Plays a role in the development of novel therapeutic agents targeting various diseases.
- Used in the formulation of drug delivery systems and prodrugs.
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Industry
- Employed in the production of fine chemicals and specialty materials.
- Integral to the manufacturing of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid involves several key steps:
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Molecular Targets and Pathways
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Pathways Involved
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid can be compared with other similar compounds:
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Similar Compounds
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine: Lacks the carboxylic acid group, making it less versatile in certain applications.
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxamide: Contains an amide group instead of a carboxylic acid, altering its reactivity and applications.
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Uniqueness
- The presence of both the Boc protecting group and the hydroxy group in this compound provides unique reactivity and versatility in synthetic applications.
- Its ability to undergo selective deprotection and functionalization makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)12(4,7-13)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVGTUFITNZFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1O)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780899-28-6 | |
Record name | 1-[(tert-butoxy)carbonyl]-4-hydroxy-3-methylpiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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